REACTION_CXSMILES
|
[C:1]([OH:8])(=[O:7])[CH2:2][CH2:3][C:4]([OH:6])=[O:5].O.O.O.O.O.O.[C:15]([O-:22])(=[O:21])[CH2:16][CH2:17][C:18]([O-:20])=[O:19].[Na+:23].[Na+]>O>[C:1]([OH:8])(=[O:7])[CH2:2][CH2:3][C:4]([OH:6])=[O:5].[C:15]([O-:22])(=[O:21])[CH2:16][CH2:17][C:18]([O-:20])=[O:19].[Na+:23].[Na+:23] |f:1.2.3.4.5.6.7.8.9,12.13.14|
|
Name
|
|
Quantity
|
500 mL
|
Type
|
reactant
|
Smiles
|
C(CCC(=O)O)(=O)O
|
Name
|
sodium succinate hexahydrate
|
Quantity
|
19.9 g
|
Type
|
reactant
|
Smiles
|
O.O.O.O.O.O.C(CCC(=O)[O-])(=O)[O-].[Na+].[Na+]
|
Name
|
|
Quantity
|
281.5 g
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C(CCC(=O)O)(=O)O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 25% |
Name
|
|
Type
|
product
|
Smiles
|
C(CCC(=O)[O-])(=O)[O-].[Na+].[Na+]
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |